molecular formula C10H7F3O B1358786 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS No. 65126-85-4

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Cat. No.: B1358786
CAS No.: 65126-85-4
M. Wt: 200.16 g/mol
InChI Key: OYPGHSLZWXJUQV-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-ol moiety

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

Mechanism of Action

Target of Action

The primary target of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often targeted by antidepressant medications .

Mode of Action

The compound interacts with its targets by modulating the serotonergic system. It seems to enhance the activity of the 5-HT1A and 5-HT3 receptors , which are known to play a role in mood regulation

Biochemical Pathways

The compound’s action on the serotonergic system affects the biochemical pathways related to mood regulation. By enhancing the activity of the 5-HT1A and 5-HT3 receptors, it can potentially increase the availability of serotonin, a neurotransmitter that plays a key role in mood regulation .

Pharmacokinetics

It has been administered orally in animal studies at doses ranging from 1 to 50 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability would need further investigation.

Result of Action

The compound has shown an antidepressant-like effect in animal models, as evidenced by its effects in the forced swimming test (FST) and tail suspension test (TST) . This suggests that it may have a positive effect on mood regulation at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a sealed container in a dry environment at 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-one.

    Reduction: Formation of 3-(3-(Trifluoromethyl)phenyl)prop-2-ene-1-ol or 3-(3-(Trifluoromethyl)phenyl)propane-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPGHSLZWXJUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627892
Record name 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65126-85-4
Record name 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed solution of 1-bromo-3-trifluoromethylbenzene (20.0 g, 88.8 mmol) in tetrahydrofuran (160 ml) were in the following order added: copper(I) iodide (506 mg, 2.66 mmol), tetrakis(triphenylphosphine)palladium (3.06 g, 26.6 mmol), and 1,8-diazabicyclo-[5.4.0]undec-7-ene (16.22 g, 106.6 mmol). The resulting mixture was degassed one more time, cooled in an ice bath and a solution of propargyl alcohol (5.94 g, 106.6 mmol) in tetrahydrofuran (10 mL) was added over period of 20 min. The reaction mixture was slowly heated up to 55° C. and then stirred at this temperature for 16 h. The mixture was diluted with diethyl ether (400 mL), washed with water (100 mL), 5% hydrochloric acid (100 mL) and saturated aqueous solution of sodium hydrogen carbonate (80 mL). The organic solution was dried with anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography (silica gel Fluka 60, hexanes/ethyl acetate 85:15) affording 3-(3-trifluoromethylphenyl)prop-2-yn-1-ol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.22 g
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
506 mg
Type
catalyst
Reaction Step Six
Quantity
3.06 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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